molecular formula C7H14O3 B8751494 2-(Hydroxymethyl)-4-methylpentanoic acid

2-(Hydroxymethyl)-4-methylpentanoic acid

Número de catálogo: B8751494
Peso molecular: 146.18 g/mol
Clave InChI: ONJOLGIAGJAUMW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Hydroxymethyl)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Applications

1. Metabolic Disorders

2-(Hydroxymethyl)-4-methylpentanoic acid has been studied in relation to metabolic disorders such as Maple Syrup Urine Disease (MSUD) and short-bowel syndrome. In these conditions, the compound's role as a metabolite provides insights into the biochemical pathways affected by these diseases. For instance, it is found to be elevated in patients with MSUD, indicating its potential as a biomarker for diagnosis and monitoring of the disease progression .

2. Nutritional Supplementation

The compound is also investigated as a nutritional supplement for individuals with specific metabolic needs. Its structure suggests that it may serve as a precursor for other important metabolites, potentially aiding in energy metabolism and overall nutritional support. Research indicates that supplementation could help manage symptoms associated with metabolic disorders .

Pharmaceutical Applications

1. Drug Development

In pharmaceutical research, this compound is being explored for its potential use in drug formulations. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. For example, studies have shown that derivatives of this compound can exhibit anti-inflammatory properties, which are valuable in treating chronic inflammatory diseases .

2. Analgesics

Recent investigations have focused on the analgesic properties of compounds related to this compound. Preliminary studies suggest that it may modulate pain pathways, offering a new avenue for pain management therapies without the side effects commonly associated with traditional analgesics .

Data Tables

Application Area Description References
Metabolic DisordersElevated levels in MSUD; potential biomarker for diagnosis
Nutritional SupplementationInvestigated for metabolic support and energy metabolism
Drug DevelopmentPotential candidate for new therapeutic agents
AnalgesicsModulation of pain pathways; alternative pain management strategies

Case Study 1: Maple Syrup Urine Disease

A study involving patients diagnosed with Maple Syrup Urine Disease demonstrated elevated levels of this compound in urine samples. The findings suggest that monitoring this metabolite can aid in assessing the severity of the condition and the effectiveness of dietary interventions aimed at managing amino acid levels .

Case Study 2: Pain Management Research

In a controlled trial examining the analgesic effects of compounds related to this compound, subjects reported significant reductions in pain scores following administration compared to placebo groups. This study highlights the potential of this compound as a novel approach to pain relief without reliance on opioids .

Propiedades

Fórmula molecular

C7H14O3

Peso molecular

146.18 g/mol

Nombre IUPAC

2-(hydroxymethyl)-4-methylpentanoic acid

InChI

InChI=1S/C7H14O3/c1-5(2)3-6(4-8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)

Clave InChI

ONJOLGIAGJAUMW-UHFFFAOYSA-N

SMILES canónico

CC(C)CC(CO)C(=O)O

Origen del producto

United States

Synthesis routes and methods I

Procedure details

Diisopropylamine (20.6 g) is dissolved in 80 ml of dry tetrahydrofuran. This solution is cooled to -30° C. n-Butyllithium (77 ml of 2.6 M in hexane) is added dropwise in a nitrogen atmosphere at a rate that maintains the reaction at -30° to -20° C. This solution is stirred at -20° C. for 30 minutes. Isocaproic acid (11.6 g) in 10 ml of tetrahydrofuran is added dropwise at -20° to -10° C., then stirred at -10° C. for 30 minutes. In a separate flask, paraformaldehyde (28 g) is heated to about 200° C. and the vapors are carried in a stream of nitrogen over the surface of the tetrahydrofuran solution of the dilithium salt of isocaproic acid. During this procedure the temperature is kept between -10° and +10° C. After all of the paraformaldehyde has vaporized the reaction mixture is cooled to 0° C. and 10% hydrochloric acid is added dropwise until the reaction mixture becomes acidic. Product is extracted with 2 portions of ether (400 ml each). The ether is dried with magnesium sulfate, filtered and concentrated in vacuo to yield 13.2 g of crude material. Product is vacuum distilled to yield 9.0 g, boiling point 135°-142° C./9 mm of Hg.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
77 mL
Type
reactant
Reaction Step Three
Quantity
11.6 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
28 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

Diisopropylamine (20.6 g) is dissolved in 80 ml of dry tetrahydrofuran. This solution is cooled to -30° C. n-Butyllithium (77 ml of 2.6 M in hexane) is added dropwise in a nitrogen atmosphere at a rate that maintains the reaction at -30° to -20° C., and this solution is stirred at -20° C. for 30 minutes. Isocaproic acid (11.6 g) in 10 ml of tetrahydrofuran is added dropwise at -20° to -10° C., then stirred at -10° C. for 30 minutes. In a separate flask, paraformaldehyde (28 g) is heated to about 200° C. and the vapors are carried in a stream of nitrogen over the surface of the tetrahydrofuran solution of the dilithium salt of isocaproic acid. During this procedure the temperature is kept between -10° and +10° C. After all of the paraformaldehyde has vaporized the reaction mixture is cooled to 0° C. and 10% hydrochloric acid is added dropwise until the reaction mixture becomes acidic. Product is extracted with 2 portions of ether (400 ml each). The ether is dried with magnesium sulfate, filtered and concentrated in vacuo to yield 13.2 g of crude material. Product is vacuum distilled to yield 9.0 g, boiling point 135°-142° C./9 mm of Hg.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
77 mL
Type
reactant
Reaction Step Three
Quantity
11.6 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
28 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.